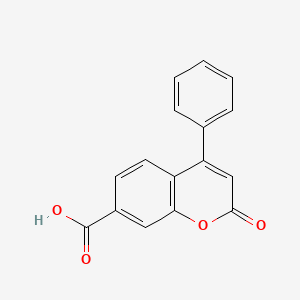
7-Carboxy-4-phenylcoumarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Carboxy-4-phenylcoumarin is a useful research compound. Its molecular formula is C16H10O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
7-Carboxy-4-phenylcoumarin and its derivatives have been extensively studied for their anticancer effects. Research indicates that certain coumarin derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
- Mechanism of Action : These compounds often function as tubulin polymerization inhibitors, disrupting the mitotic spindle formation during cell division. For example, a study demonstrated that specific derivatives showed IC50 values lower than doxorubicin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .
- Case Study : A derivative of 4-phenylcoumarin was synthesized and tested against MCF-7 cells, revealing an IC50 value of 11.1 μg/mL, which is significantly potent compared to traditional chemotherapeutics . The study highlighted the compound's ability to induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase.
Antioxidant Activity
Coumarins, including this compound, are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress.
- Research Findings : Studies have shown that coumarins can significantly reduce oxidative damage in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Coumarins can inhibit various inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Mechanism : These compounds may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory process .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens.
- Case Study : A study assessed the antibacterial activity of several coumarin derivatives, finding that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
Fluorescent Probes
The structural characteristics of this compound make it suitable for use as a fluorescent probe in biochemical assays.
- Application : Its fluorescence properties can be harnessed for detecting specific radicals or biomolecules in biological systems, aiding in research on oxidative stress and related diseases .
Synthesis and Reactivity
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound and its analogs.
- Synthesis Techniques : Efficient synthetic routes using Lewis acids have been developed to produce these compounds with high yields and purity, facilitating further research into their biological applications .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Anticancer | Inhibits tubulin polymerization; induces apoptosis | IC50 values lower than doxorubicin in MCF-7 cells |
| Antioxidant | Scavenges free radicals; protects against oxidative stress | Significant reduction in oxidative damage |
| Anti-inflammatory | Modulates inflammatory pathways; inhibits COX/LOX | Effective in reducing inflammation markers |
| Antimicrobial | Inhibits growth of bacteria | Active against Gram-positive and Gram-negative bacteria |
| Fluorescent Probes | Used for detection in biochemical assays | Effective for detecting radicals |
| Synthesis | New methods enhance yield and accessibility | Efficient synthesis using Lewis acids |
属性
分子式 |
C16H10O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
2-oxo-4-phenylchromene-7-carboxylic acid |
InChI |
InChI=1S/C16H10O4/c17-15-9-13(10-4-2-1-3-5-10)12-7-6-11(16(18)19)8-14(12)20-15/h1-9H,(H,18,19) |
InChI 键 |
DEJYFNYQWXUIOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














